Phosphoric acid, dodecyl ester, sodium salt

Description

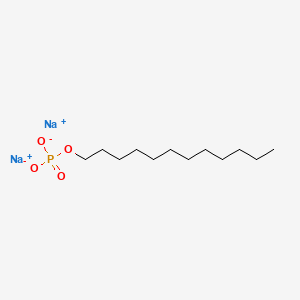

Phosphoric acid, dodecyl ester, sodium salt (CAS RN: 50957-96-5), also known as sodium lauryl phosphate or lauryl phosphate sodium salt, is an anionic surfactant classified under alkyl phosphate esters . Its molecular structure consists of a dodecyl (C12) alkyl chain esterified to a phosphate group, neutralized by sodium ions. This compound is widely used in personal care products (e.g., shampoos, cleansers) due to its mildness, foaming properties, and compatibility with skin .

Properties

IUPAC Name |

disodium;dodecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIGPQSYEAOLAD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Na2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-32-7, 50957-96-5 | |

| Record name | Disodium lauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050957965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, dodecyl ester, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, dodecyl ester, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM LAURYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8W419U471 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Reagents

The process begins with the neutralization of monododecyl phosphate (MDP) using a basic compound. Triethanolamine is preferred due to its compatibility with subsequent extraction steps. The reaction proceeds as:

The neutralized mixture is then subjected to solvent extraction using a biphasic system of n-hexane (solvent a) and isopropanol-water (solvent b). This separation exploits the differential solubility of the phosphoric ester salt (in the aqueous phase) and nonionic compounds (in the organic phase).

Optimization Parameters

-

Solvent Ratios : A 4:1 ratio of n-hexane to isopropanol-water maximizes phase separation.

-

Temperature : Extraction at 50°C enhances solubility differences, achieving 81% removal of dodecyl alcohol.

-

Base Stoichiometry : Using 1–2 mol of triethanolamine per mol of MDP ensures complete neutralization without excess base.

Table 1: Solvent Extraction Method Performance

| Parameter | Value | Source |

|---|---|---|

| Recovery Rate (MDP) | 99% | |

| Nonionic Removal Rate | 60–81% | |

| Purity (Post-Extraction) | 99.5% (cation chromatography) |

Direct Synthesis via Alkali Metal Carbonate Reaction

An alternative method employs sodium monomethyl carbonate and tripropyl phosphate in methanol under elevated temperature and pressure. This single-step reaction avoids solvent extraction but requires precise control of reaction conditions.

Procedure and Conditions

-

Reagent Mixing : Sodium monomethyl carbonate (0.1 mol) is dissolved in methanol (400 g), followed by tripropyl phosphate addition.

-

Reaction : The mixture is heated to 100°C under 1 MPa pressure for 36 hours, yielding sodium dipropyl phosphate.

-

Purification : Methanol is distilled off, and residual carbonates are thermally decomposed.

Advantages and Limitations

Two-Step Esterification-Neutralization Process

Industrial-scale production often uses a two-step approach:

-

Esterification : Dodecyl alcohol reacts with phosphorus pentoxide or phosphoric acid:

-

Neutralization : The crude phosphate ester is treated with sodium hydroxide:

Critical Factors

Table 2: Two-Step Method Outcomes

Comparative Analysis of Preparation Methods

Purity and Yield Trade-offs

-

Solvent Extraction : Highest purity (99.5%) but lower yield (85–90%) due to multi-step losses.

-

Direct Synthesis : High yield (98.8%) but requires specialized equipment.

-

Two-Step Process : Balances yield (95%) and purity (99.2%) for industrial feasibility.

Industrial Scalability and Applications

The solvent extraction method is favored for pharmaceutical-grade disodium lauryl phosphate due to its impurity control. Conversely, the two-step process dominates detergent manufacturing, where cost-efficiency outweighs minor purity compromises. Recent studies highlight its catalytic role in hydrolysis reactions at sub-CMC concentrations, expanding its utility in green chemistry .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, dodecyl ester, sodium salt can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze back to dodecanol and phosphoric acid.

Oxidation: It can be oxidized to produce phosphoric acid and other oxidized derivatives.

Substitution: It can participate in substitution reactions where the dodecyl group is replaced by other alkyl or functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions with water as the reagent.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Substitution: Various alkyl halides or other electrophiles can be used under appropriate conditions.

Major Products Formed:

Hydrolysis: Dodecanol and phosphoric acid.

Oxidation: Phosphoric acid and oxidized organic compounds.

Substitution: New alkyl or functional group-substituted phosphoric acid esters.

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of phosphoric acid, dodecyl ester, sodium salt is in drug delivery systems. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Key Features:

- Micelle Formation : The compound's amphiphilic nature enables the formation of micelles that can encapsulate drugs for targeted delivery.

- Stabilization of Nanoparticles : SDP acts as a stabilizing agent in nanoparticle synthesis, preventing aggregation and enabling the formation of well-defined nanostructures.

Case Study:

A study demonstrated that using SDP in the formulation of liposomes improved the encapsulation efficiency of anticancer drugs, leading to enhanced therapeutic effects in preclinical models.

Biological Research

This compound plays a significant role in biological research due to its surfactant properties. It is utilized in various studies related to membrane biophysics and protein interactions.

Applications:

- Membrane Disruption : SDP can disrupt lipid bilayers, facilitating the extraction of cellular components.

- Protein Purification : It enhances protein solubility and separation efficiency during purification protocols.

Case Study:

Research involving SDP has shown its effectiveness in studying membrane fluidity and protein-lipid interactions, providing insights into cellular processes.

Material Science

In material science, this compound is being explored for its potential applications as a flame retardant and in the development of self-healing materials.

Key Applications:

- Flame Retardancy : SDP can improve the fire resistance properties of polymers when incorporated into their formulations.

- Self-Healing Materials : Its ability to form specific interactions with other molecules makes it a candidate for developing materials that can repair themselves after damage.

Surfactant Properties

As an anionic surfactant, this compound reduces surface tension in liquids. This property is crucial for various industrial applications including detergency and emulsion stabilization.

Comparative Analysis:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Sodium Dodecyl Sulfate | Anionic | Widely used in protein denaturation and electrophoresis. |

| Triton X-100 | Nonionic | Low toxicity; used in cell lysis and protein extraction. |

| Cetyltrimethylammonium Bromide | Cationic | Commonly used in DNA extraction; differs structurally. |

| Disodium Lauryl Phosphate | Anionic | Similar properties but may differ in solubility. |

Safety and Toxicological Studies

While this compound exhibits significant utility across various applications, safety assessments are critical. Studies indicate relatively low toxicity profiles for alkyl phosphates including SDP:

Mechanism of Action

Phosphoric acid, dodecyl ester, sodium salt can be compared with other similar surfactants:

Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS is an anionic surfactant commonly used in protein denaturation and electrophoresis.

Triton X-100: A nonionic surfactant used in similar applications but differs in its chemical structure and properties.

Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in DNA extraction and other applications.

Uniqueness: this compound is unique due to its specific ester linkage and the presence of a phosphate group, which imparts distinct chemical and physical properties compared to other surfactants.

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural variations among phosphate ester salts include alkyl chain length, counterion type, and substituent groups. Below is a comparative analysis:

Table 1: Molecular and Structural Properties

Physicochemical Properties

- Solubility: Sodium dodecyl phosphate exhibits moderate water solubility due to its ionic sodium counterion and C12 chain. In contrast, potassium salts (e.g., dipotassium dodecyl phosphate) show higher solubility in hard water . Triphenyl phosphate, being non-ionic and aromatic, is hydrophobic and soluble in organic solvents .

- Phosphate esters generally exhibit higher IFT than sulfonates but offer better biodegradability .

- Thermal Stability : Triphenyl phosphate has a high decomposition temperature (>410°C), making it suitable for high-temperature applications like flame retardants . Sodium dodecyl phosphate decomposes at lower temperatures, typical of surfactants used in consumer products.

Biological Activity

Phosphoric acid, dodecyl ester, sodium salt (CAS Number: 50957-96-5), is a surfactant compound known for its significant biological activity, primarily attributed to its amphiphilic nature. This article explores its biological properties, mechanisms of action, and various applications in scientific and industrial contexts.

- Molecular Formula : C₁₂H₂₅Na₂O₄P

- Molecular Weight : 310.278 g/mol

- Appearance : Colorless to pale yellow viscous liquid

- Solubility : Soluble in water

The compound consists of a dodecyl group (a 12-carbon alkyl chain) esterified with phosphoric acid and neutralized with sodium hydroxide, resulting in its surfactant characteristics.

This compound exhibits biological activity through several mechanisms:

- Surfactant Properties : It functions as an anionic surfactant, effectively lowering the surface tension of liquids. This property facilitates the solubilization of oils and enhances the emulsification of hydrophobic compounds.

- Membrane Interaction : The compound can disrupt lipid bilayers, making it useful in studies related to membrane fluidity and protein-lipid interactions. This disruption can lead to increased permeability of biological membranes, which is valuable for drug delivery systems .

- Micelle Formation : Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability in biological systems.

Biological Applications

This compound has diverse applications across various fields:

- Drug Delivery Systems : Its surfactant properties enable the formulation of nanoparticles for drug delivery, improving the stability and efficacy of therapeutic agents.

- Biochemical Research : The compound is utilized in studies involving enzyme activity and protein interactions. It aids in understanding cellular processes by modifying membrane characteristics .

- Antimicrobial Activity : Research indicates potential antimicrobial effects due to its ability to disrupt microbial cell membranes. This property can be leveraged in formulations aimed at food preservation and sanitation .

Table 1: Comparative Biological Activity of Surfactants

| Compound Name | Type | Key Characteristics |

|---|---|---|

| This compound | Anionic | Effective in membrane disruption and drug delivery |

| Sodium dodecyl sulfate | Anionic | Widely used for protein denaturation |

| Triton X-100 | Nonionic | Low toxicity; used in cell lysis |

| Cetyltrimethylammonium bromide | Cationic | Commonly used in DNA extraction |

| Disodium lauryl phosphate | Anionic | Similar properties but may differ in solubility |

Case Study: Membrane Disruption

A study examined the effects of this compound on bacterial membranes. Results indicated significant disruption at concentrations above 0.5%, leading to increased permeability and eventual cell lysis .

Research on Drug Delivery

In a controlled experiment involving hydrophobic drug encapsulation, this compound was used to create stable micelles that improved drug solubility by up to 70% compared to conventional methods. This highlights its potential in enhancing therapeutic efficacy .

Q & A

Q. What are the recommended methodologies for synthesizing phosphoric acid, dodecyl ester, sodium salt with high purity?

The synthesis typically involves esterification of dodecanol with phosphoric acid under controlled conditions. Key steps include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts can influence reaction efficiency and byproduct formation.

- Temperature optimization : Reactions are often conducted between 60–90°C to balance reaction rate and thermal stability .

- Neutralization : Post-esterification, sodium hydroxide is added to form the sodium salt. Purity is assessed via NMR (for structural confirmation), FTIR (to verify ester and phosphate groups), and HPLC (to quantify impurities) .

Q. How can researchers determine the critical micelle concentration (CMC) of this compound in aqueous systems?

The CMC is measured using:

- Surface tension titration : Plotting surface tension vs. log concentration to identify the inflection point.

- Fluorescence spectroscopy : Using pyrene as a probe to detect micelle formation shifts in emission spectra. Ensure temperature control (±0.1°C) and ionic strength consistency, as these factors significantly affect CMC values .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Liquid chromatography-mass spectrometry (LC-MS) : Provides high sensitivity and specificity, especially for trace analysis.

- Ion chromatography : Effective for separating anionic surfactants in environmental water samples.

- Colorimetric assays : Phosphomolybdate-based methods can quantify phosphate content after acid digestion .

Advanced Research Questions

Q. How do temperature and solvent composition influence the liquid-liquid equilibria (LLE) of this compound in ternary systems?

Experimental design for LLE studies includes:

- Cloud-point titration : To construct phase diagrams for water-phosphoric acid-ester systems at 25°C, 35°C, and 45°C .

- Thermodynamic modeling : Use the NRTL or UNIQUAC equations to predict phase behavior. Key findings show higher temperatures (e.g., 45°C) reduce the ester requirement for phase separation, improving extraction efficiency .

Q. How can conflicting literature data on the solubility of this compound in polar vs. nonpolar solvents be resolved?

- Standardized protocols : Ensure consistent solvent purity, temperature, and agitation methods.

- Advanced characterization : Use dynamic light scattering (DLS) to detect micellar aggregates in nonpolar solvents, which may explain discrepancies in reported solubility .

- Meta-analysis : Compare studies with similar experimental conditions and validate outliers using replicated experiments.

Q. What strategies are effective for studying the compound’s biodegradation and ecotoxicological impacts in aquatic environments?

- OECD 301F test : Measure biodegradability via manometric respirometry under aerobic conditions.

- Ecotoxicology assays : Use Daphnia magna (water flea) or zebrafish embryos to assess acute/chronic toxicity.

- Adsorption studies : Quantify binding to sediments using batch equilibration methods, noting its high adsorption potential due to the dodecyl chain .

Q. How does the compound’s phase behavior affect its performance in drug delivery systems (e.g., micellar encapsulation)?

- Small-angle X-ray scattering (SAXS) : Analyze micelle size and morphology under physiological conditions.

- Drug loading efficiency : Correlate phase diagrams (e.g., ternary systems with water and drugs) with encapsulation efficiency. Adjusting pH or adding co-surfactants (e.g., polysorbates) can stabilize micelles in biological media .

Data Interpretation and Conflict Resolution

Q. How should researchers address contradictions in reported CMC values across studies?

- Control ionic strength : Use buffer systems to standardize counterion concentrations, which heavily influence CMC.

- Validate purity : Impurities (e.g., unreacted dodecanol) can lower apparent CMC; confirm via HPLC .

- Cross-validate methods : Compare surface tension, conductivity, and fluorescence-derived CMC values in the same study.

Q. What experimental approaches can clarify conflicting results on the compound’s stability under oxidative conditions?

- Accelerated stability testing : Expose samples to H2O2 or UV light and monitor degradation via LC-MS.

- Radical scavenger studies : Add antioxidants (e.g., BHT) to assess protection efficacy.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .

Methodological Best Practices

Q. What quality control criteria should be applied when synthesizing or procuring this compound for research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.